molecular formula C21H18F3N5OS B2977994 2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1358909-22-4

2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2977994
CAS RN: 1358909-22-4
M. Wt: 445.46
InChI Key: ONXCJXVOIHJPSV-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential as an anticancer agent , with research indicating it may have DNA intercalation activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , involves the design and creation of compounds containing quinoxaline moieties . The structure of these synthesized compounds is confirmed chemically by elemental analyses and spectral data .


Molecular Structure Analysis

Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .


Chemical Reactions Analysis

The compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . In particular, one compound was found to be the most potent derivative of all the tested compounds against these three cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole are known to exhibit antimicrobial activity . For instance, some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown strong in vitro activity against S. aureus and E. coli .

Analgesic and Anti-inflammatory Activity

Triazole compounds are also known for their analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.

Anticonvulsant Activity

The triazole moiety is a common feature in many anticonvulsant drugs . This suggests that our compound could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antineoplastic Activity

Triazole compounds have been found to exhibit antineoplastic activity, suggesting their potential use in cancer treatment . In fact, some novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain human cancer cell lines .

Antimalarial Activity

The triazole ring is also found in compounds with antimalarial activity . This suggests potential applications in the treatment of malaria.

Antiviral Activity

Compounds containing a triazole ring have been found to exhibit antiviral activity . This suggests potential applications in the treatment of various viral infections.

Antiproliferative Activity

Triazole compounds are known to exhibit antiproliferative activity . This suggests potential applications in the treatment of conditions characterized by abnormal cell proliferation, such as cancer.

Anticancer Activity

As mentioned earlier, some novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain human cancer cell lines . This suggests potential applications in the development of new anticancer drugs.

properties

IUPAC Name

2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-8-3-4-9-16(15)29(18)19)31-11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCJXVOIHJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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